Cas no 1337383-68-2 (3-(1-amino-2,2,2-trifluoroethyl)-2-fluoroaniline)

1337383-68-2 structure
اسم المنتج:3-(1-amino-2,2,2-trifluoroethyl)-2-fluoroaniline
كاس عدد:1337383-68-2
وسط:C8H8F4N2
ميغاواط:208.156135559082
MDL:MFCD24528323
CID:4589189
PubChem ID:121553179
3-(1-amino-2,2,2-trifluoroethyl)-2-fluoroaniline الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- 3-(1-amino-2,2,2-trifluoroethyl)-2-fluoroaniline
- Benzenemethanamine, 3-amino-2-fluoro-α-(trifluoromethyl)-
-
- MDL: MFCD24528323
- نواة داخلي: 1S/C8H8F4N2/c9-6-4(2-1-3-5(6)13)7(14)8(10,11)12/h1-3,7H,13-14H2
- مفتاح Inchi: YGRAUONZEGMBMX-UHFFFAOYSA-N
- ابتسامات: NC1=CC=CC(C(N)C(F)(F)F)=C1F
3-(1-amino-2,2,2-trifluoroethyl)-2-fluoroaniline الأسعارأكثر . >>
مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-251323-10.0g |
3-(1-amino-2,2,2-trifluoroethyl)-2-fluoroaniline |
1337383-68-2 | 95% | 10.0g |
$8480.0 | 2024-06-19 | |
Chemenu | CM448966-100mg |
3-(1-amino-2,2,2-trifluoroethyl)-2-fluoroaniline |
1337383-68-2 | 95%+ | 100mg |
$*** | 2023-03-28 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00986297-1g |
3-(1-Amino-2,2,2-trifluoroethyl)-2-fluoroaniline |
1337383-68-2 | 95% | 1g |
¥9800.0 | 2023-04-03 | |
1PlusChem | 1P01C2WW-100mg |
3-(1-amino-2,2,2-trifluoroethyl)-2-fluoroaniline |
1337383-68-2 | 95% | 100mg |
$908.00 | 2023-12-22 | |
Enamine | EN300-251323-5g |
3-(1-amino-2,2,2-trifluoroethyl)-2-fluoroaniline |
1337383-68-2 | 95% | 5g |
$5719.0 | 2023-09-15 | |
Aaron | AR01C358-5g |
3-(1-amino-2,2,2-trifluoroethyl)-2-fluoroaniline |
1337383-68-2 | 95% | 5g |
$7889.00 | 2023-12-16 | |
A2B Chem LLC | AW42464-100mg |
3-(1-amino-2,2,2-trifluoroethyl)-2-fluoroaniline |
1337383-68-2 | 95% | 100mg |
$755.00 | 2024-04-20 | |
Aaron | AR01C358-1g |
3-(1-amino-2,2,2-trifluoroethyl)-2-fluoroaniline |
1337383-68-2 | 95% | 1g |
$2736.00 | 2025-02-09 | |
Enamine | EN300-251323-0.05g |
3-(1-amino-2,2,2-trifluoroethyl)-2-fluoroaniline |
1337383-68-2 | 95% | 0.05g |
$524.0 | 2024-06-19 | |
Enamine | EN300-251323-0.1g |
3-(1-amino-2,2,2-trifluoroethyl)-2-fluoroaniline |
1337383-68-2 | 95% | 0.1g |
$684.0 | 2024-06-19 |
3-(1-amino-2,2,2-trifluoroethyl)-2-fluoroaniline الوثائق ذات الصلة
-
Angelos B. Canaj,Milosz Siczek,Marta Otręba,Tadeusz Lis,Giulia Lorusso,Marco Evangelisti,Constantinos J. Milios Dalton Trans., 2016,45, 18591-18602
-
Malti Bansal,Ritu Srivastava,C. Lal,M. N. Kamalasanan,L. S. Tanwar Nanoscale, 2009,1, 317-330
-
3. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
-
Xuesong Tan,Weiping Deng,Mi Liu,Qinghong Zhang,Ye Wang Chem. Commun., 2009, 7179-7181
-
Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
1337383-68-2 (3-(1-amino-2,2,2-trifluoroethyl)-2-fluoroaniline) منتجات ذات صلة
- 1183803-33-9(3-(3-fluorophenyl)-1-(piperidin-3-ylmethyl)urea)
- 2171411-90-6(4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylmorpholine-2-carboxylic acid)
- 86178-38-3((3,3,5-trimethylcyclohexyl) Prop-2-enoate)
- 1806997-05-6(Methyl 2-bromo-4-(difluoromethyl)-3-nitropyridine-5-acetate)
- 124883-64-3(2-Amino(3-pyridinyl)methylenemalononitrile)
- 15495-16-6(2-hydroxyquinoline-4-carbaldehyde)
- 887590-25-2(tert-butyl 1,2,3,4-tetrahydroquinoxaline-1-carboxylate)
- 805181-60-6(4-(Piperidin-1-yl)pentanoic acid)
- 1805612-83-2(Methyl 2-amino-3,4-bis(trifluoromethyl)benzoate)
- 1020996-98-8(3-4-(Propan-2-yl)phenyl-1,2-oxazol-5-amine)
الموردين الموصى بهم
Amadis Chemical Company Limited
(CAS:1337383-68-2)3-(1-amino-2,2,2-trifluoroethyl)-2-fluoroaniline

نقاء:99%
كمية:1g
الأسعار ($):1285.0